1beta-Hydroxylup-20(29)-en-3-one

cytotoxicity lung cancer NCI-H460

1β-Hydroxylup-20(29)-en-3-one (synonym: Glochidonol; CAS 23963-54-4; molecular formula C₃₀H₄₈O₂; MW 440.70 g/mol) is a pentacyclic lupane-type triterpenoid bearing a β-hydroxy substituent at C-1 and an oxo (ketone) group at C-3 on the lup-20(29)-ene scaffold. First isolated and structurally elucidated from the stems of Glochidion wrightii Benth (Euphorbiaceae) in 1969, it has subsequently been identified in multiple Glochidion and Phyllanthus species, including G.

Molecular Formula C30H48O2
Molecular Weight 440.7 g/mol
Cat. No. B12297047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1beta-Hydroxylup-20(29)-en-3-one
Molecular FormulaC30H48O2
Molecular Weight440.7 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(=O)C5(C)C)O)C)C)C
InChIInChI=1S/C30H48O2/c1-18(2)19-11-13-27(5)15-16-28(6)20(25(19)27)9-10-22-29(28,7)14-12-21-26(3,4)23(31)17-24(32)30(21,22)8/h19-22,24-25,32H,1,9-17H2,2-8H3
InChIKeyPOKGESLRCWHPFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1β-Hydroxylup-20(29)-en-3-one (Glochidonol): Lupane Triterpenoid Identity, Physicochemical Profile, and Sourcing Landscape for Research Procurement


1β-Hydroxylup-20(29)-en-3-one (synonym: Glochidonol; CAS 23963-54-4; molecular formula C₃₀H₄₈O₂; MW 440.70 g/mol) is a pentacyclic lupane-type triterpenoid bearing a β-hydroxy substituent at C-1 and an oxo (ketone) group at C-3 on the lup-20(29)-ene scaffold [1]. First isolated and structurally elucidated from the stems of Glochidion wrightii Benth (Euphorbiaceae) in 1969, it has subsequently been identified in multiple Glochidion and Phyllanthus species, including G. sphaerogynum, G. eriocarpum, G. acuminatum, G. zeylanicum, Breynia fruticosa, and Phyllanthus pulcher [2]. As a naturally occurring specialized metabolite with a plant metabolite functional role, its procurement is primarily through phytochemical isolation or custom synthesis, distinguishing it from bulk commodity triterpenoids such as betulin or lupeol that benefit from established large-scale extraction pipelines.

Why Generic Lupane Triterpenoids Cannot Substitute for 1β-Hydroxylup-20(29)-en-3-one: Structure–Activity Cliff Evidence from the Glochidion Chemotype


The Glochidion genus produces a characteristic triad of lupane triterpenoids—glochidonol (1β-hydroxy, C-3 ketone), glochidiol (1β,3β-diol), and glochidone (Δ¹-ene-3-one)—that share an identical lupane skeleton yet diverge dramatically in bioactivity and mechanism [1]. Direct comparative assays demonstrate that the specific oxidation pattern at C-1 and C-3 dictates not only quantitative potency differences exceeding 15-fold against identical cell lines but also governs the binary ability to engage apoptotic cell death machinery [1]. A purchasing decision that treats these three compounds—or any in-class lupane analog such as 3-epi-lupeol or lup-20(29)-ene-1β,3β-diol—as interchangeable risks selecting a compound that is either inactive against the target of interest or operates through a mechanistically distinct pathway, thereby invalidating experimental reproducibility and confounding structure–activity relationship (SAR) interpretation.

Head-to-Head Quantitative Differentiation of 1β-Hydroxylup-20(29)-en-3-one Against Closest Lupane Analogs: A Procurement-Relevant Evidence Digest


Cytotoxic Potency Against NCI-H460 Non-Small Cell Lung Cancer: Glochidonol Outperforms Glochidiol, Glochidone, and 3-Epi-Lupeol

In a single-study, multi-compound screen conducted under identical conditions, glochidonol (compound 5) demonstrated a GI₅₀ of 4.9 ± 0.2 µM against the NCI-H460 non-small cell lung cancer line, representing the highest potency among all seven lupane triterpenoids tested [1]. By direct comparison, glochidiol (compound 6; 1β,3β-diol analog) exhibited a GI₅₀ of 7.5 ± 0.5 µM, glochidone (compound 4; Δ¹-ene-3-one) was inactive, 3-epi-lupeol (compound 2) yielded a GI₅₀ of 86.1 ± 12.4 µM, and lup-20(29)-ene-1β,3β-diol (compound 7) was inactive against this cell line [1].

cytotoxicity lung cancer NCI-H460 GI50 lupane triterpenoid

Mechanism of Action Differentiation: Glochidonol Induces Apoptosis Whereas the Structurally Analogous Glochidone Does Not

Beyond potency metrics, the three most active lupane triterpenoids from the Glochidion sphaerogynum/eriocarpum study were evaluated for their ability to engage programmed cell death. Glochidonol (5) and glochidiol (6) both exerted their antiproliferative activity through the involvement of apoptosis, whereas lup-20(29)ene-3α,23-diol (3), despite exhibiting GI₅₀ values of 12.7–17.9 µM—within the same order of magnitude as glochidonol—did not induce apoptosis [1]. This finding was corroborated by a 2009 follow-up study which confirmed that glochidonol and glochidiol specifically exert their antiproliferative activity through apoptotic pathway engagement [2].

apoptosis mechanism of action glochidone cancer cell death SAR

Cross-Species Cytotoxic Validation in Prostate Cancer (DU-145): Glochidonol Is the Most Potent Among Five Co-Isolated Triterpenes from Phyllanthus pulcher

In an independent phytochemical and cytotoxicity investigation of Phyllanthus pulcher roots, five pentacyclic triterpenes were isolated, identified, and tested against MCF-7 (breast), NCI-H460 (lung), and DU-145 (prostate) cell lines. Glochidonol (compound 5) was the most potent cytotoxic agent, with IC₅₀ values ranging from 7.5–13.4 µg/mL (17.1–30.5 µM) across the three lines [1]. Critically, the structural analogs glochidone (compound 2) and lupanyl acetate (compound 4) were inactive against all three cell lines, while 3α-acetoxyl-25-hydroxyolean-12-en-28-oic acid (compound 1) showed only modest activity [1]. This independent replication across different plant genera and an additional cell line (DU-145) strengthens the evidence that the 1β-hydroxy-3-oxo pharmacophore is a key driver of cytotoxic activity not shared by glochidone or the acetate ester.

prostate cancer DU-145 Phyllanthus cytotoxicity cross-validation

Antibacterial Synergy with Oxytetracycline: Glochidonol Achieves FICI = 0.56 Against Escherichia coli, a Property Unreported for Co-Occurring Glochidion Triterpenoids

Glochidonol isolated from Glochidion acuminatum demonstrated an MIC of 128 µM against both Acinetobacter baumannii and Klebsiella pneumoniae, with efficacy comparable to ampicillin and oxytetracycline in the same assay [1]. In checkerboard synergy assays, the combination of glochidonol with oxytetracycline against Escherichia coli yielded a Fractional Inhibitory Concentration Index (FICI) of 0.56, a value below the ≤0.5–0.75 threshold commonly used to define synergistic interactions [1]. The time-kill assay further demonstrated that glochidonol at 16 µM (1/64 MIC) combined with oxytetracycline at 256 µM (1/8 MIC) most effectively inhibited E. coli growth at 8 hours [1]. Additionally, glochidonol inhibited biofilm formation of A. baumannii, E. coli, and P. aeruginosa with inhibition rates of 25–68% at 2048 µM over 2–24 hours [1]. No comparable antibacterial synergy data exist for glochidiol, glochidone, or any other Glochidion-derived lupane triterpenoid.

antibacterial synergy FICI Escherichia coli oxytetracycline biofilm

Antitrypanosomal Potency: Glochidonol Exhibits 5-Fold Greater Activity Than Co-Isolated Salacinin C Against Trypanosoma brucei brucei

In an in vitro screen against Trypanosoma brucei brucei bloodstream-form trypomastigotes, glochidonol isolated from Phyllanthus muellerianus stem and root bark exhibited an EC₅₀ of 1.25 µg/mL, classified as strong antitrypanosomal activity [1]. The co-isolated compound salacinin C showed an EC₅₀ of 6.25 µg/mL, making glochidonol approximately 5-fold more potent in this direct comparator assay [1]. This activity dimension is distinct from the anticancer and antibacterial activities discussed above and broadens the compound's differentiation profile into the antiparasitic domain.

antitrypanosomal Trypanosoma brucei neglected tropical disease EC50 natural product

Evidence-Backed Procurement Scenarios: When 1β-Hydroxylup-20(29)-en-3-one Is the Preferred Lupane Triterpenoid Selection


Prioritizing Glochidonol for Apoptosis-Dependent Anticancer Screening Cascades Against NCI-H460 and MCF-7

When a screening program requires a lupane triterpenoid that couples sub-10 µM GI₅₀ potency with a validated apoptosis induction mechanism, glochidonol is the evidence-supported choice. The 2005 head-to-head data demonstrate GI₅₀ values of 9.0 µM (MCF-7), 4.9 µM (NCI-H460), and 9.8 µM (SF-268), all in the low micromolar range, with confirmed apoptotic cell death [1]. The structurally closest alternatives either lack apoptosis induction (lup-20(29)ene-3α,23-diol, GI₅₀ 12.7–17.9 µM but apoptosis-negative) or are entirely inactive (glochidone). For NCI-H460-focused programs, the 4.9 µM GI₅₀ represents the most potent lupane triterpenoid in the published Glochidion panel [1].

Leveraging Glochidonol as a Gram-Negative Antibiotic Adjuvant Against Escherichia coli

Glochidonol is the only Glochidion-derived lupane triterpenoid with published antibiotic synergy data, demonstrating a FICI of 0.56 with oxytetracycline against E. coli—classified as a synergistic interaction—and effective bacterial growth inhibition at sub-MIC concentrations (16 µM glochidonol + 256 µM oxytetracycline) in time-kill assays [2]. Biofilm inhibition rates of up to 68% against A. baumannii, E. coli, and P. aeruginosa further support its candidacy for programs developing adjunctive therapies against drug-resistant Gram-negative opportunistic pathogens. Procurement of glochidonol for this application is justified by the absence of comparative synergy data for glochidiol, glochidone, or any other Glochidion lupane [2].

Selecting Glochidonol Over Glochidone for Prostate Adenocarcinoma (DU-145) Cytotoxicity Studies

In the independent Phyllanthus pulcher cytotoxicity study, glochidonol exhibited measurable activity against DU-145 prostate cancer cells (IC₅₀ range 17.1–30.5 µM), while the structural analog glochidone was completely inactive across all three tested cell lines including DU-145 [3]. For research groups specifically investigating lupane triterpenoid effects in prostate cancer models, glochidonol is the only member of the glochidonol/glochidone/lupanyl acetate set with demonstrated activity, eliminating glochidone as a viable alternative for this indication [3].

Employing Glochidonol as a Lupane Scaffold for Antitrypanosomal Lead Optimization

The EC₅₀ of 1.25 µg/mL against T. brucei brucei establishes glochidonol as a potent antitrypanosomal lupane triterpenoid, with a 5-fold potency margin over the co-occurring comparator salacinin C (EC₅₀ = 6.25 µg/mL) [4]. This activity profile supports procurement for structure–activity relationship (SAR) campaigns aimed at optimizing the lupane core for improved selectivity indices against African trypanosomes. The absence of published antitrypanosomal data for glochidiol and glochidone in this assay context currently positions glochidonol as the default lupane starting point for this therapeutic area [4].

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